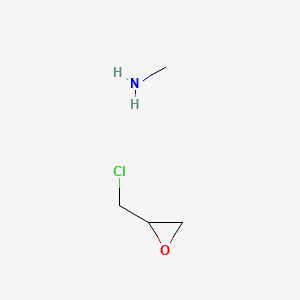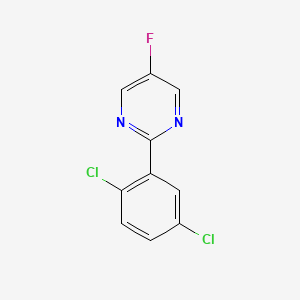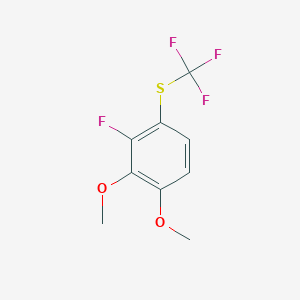
10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) involves several steps. The starting material is typically an ergoline derivative, which undergoes methylation and bromination reactions to introduce the methoxy and bromonicotinate groups, respectively . The reaction conditions often involve the use of strong bases and organic solvents to facilitate the transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromonicotinate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) has several scientific research applications:
作用机制
相似化合物的比较
Similar compounds to 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) include other ergoline derivatives such as:
Ergotamine: Used to treat migraines.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
Lysergic acid diethylamide (LSD): A well-known hallucinogen.
The uniqueness of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) lies in its specific combination of functional groups, which confer its vasodilatory and cognitive-enhancing properties .
属性
分子式 |
C24H26BrN3O3 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC 名称 |
[(10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15?,21?,24-/m0/s1 |
InChI 键 |
YSEXMKHXIOCEJA-FYOBAMORSA-N |
手性 SMILES |
CN1CC(C[C@]2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
规范 SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


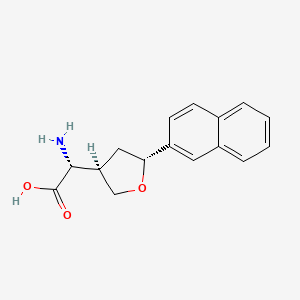
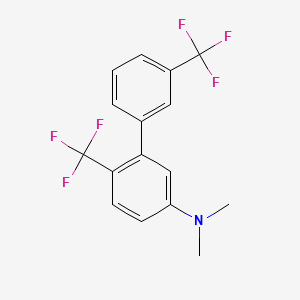
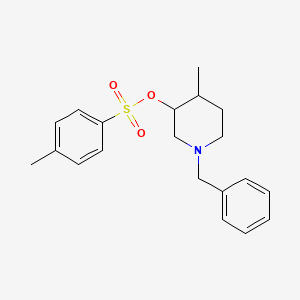
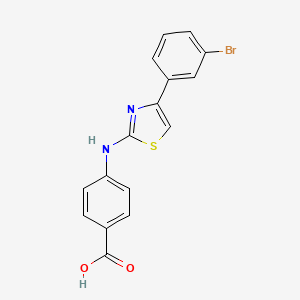
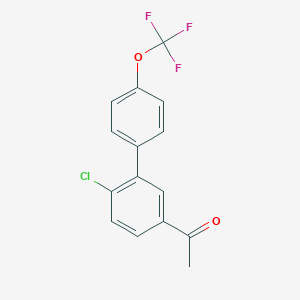
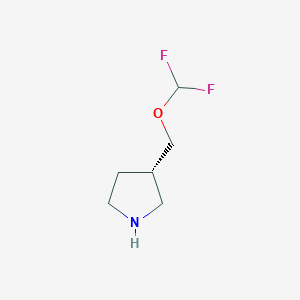

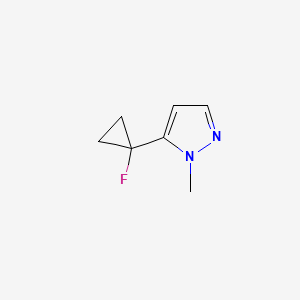
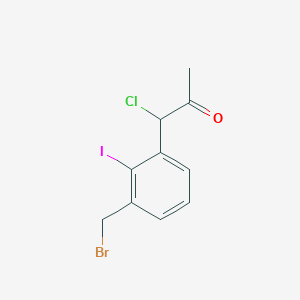
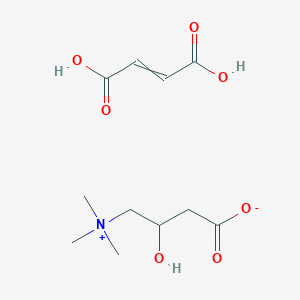
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
